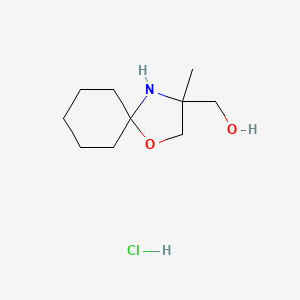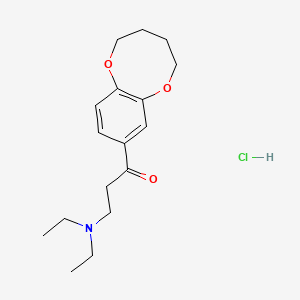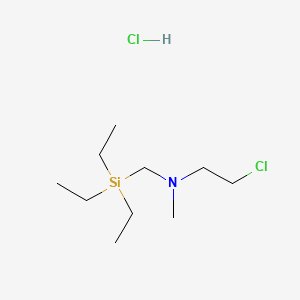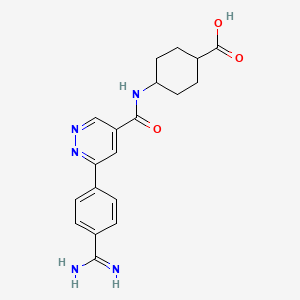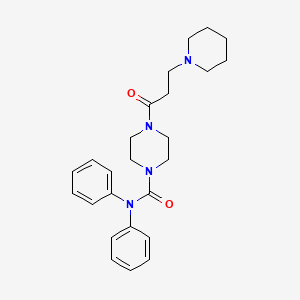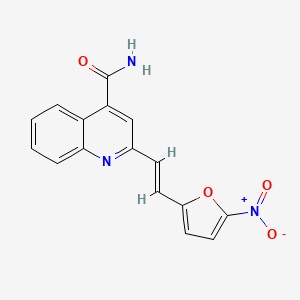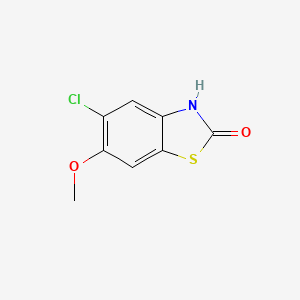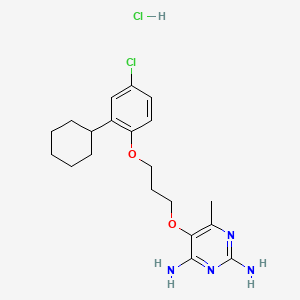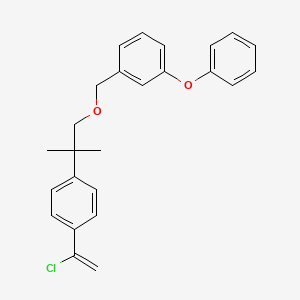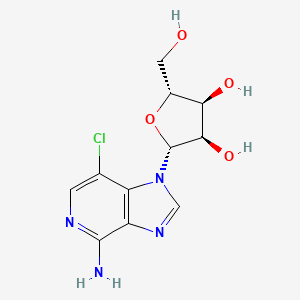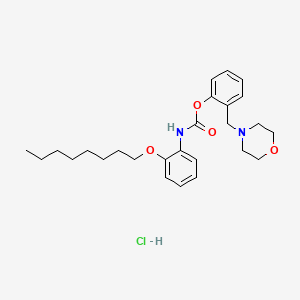
N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a pentylthio group attached to a phenyl ring, along with a methylbutylamine side chain. The maleate part of the compound indicates that it is a salt formed with maleic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of hydroxy, methoxy, and pentylthio groups onto the phenyl ring. This can be achieved through various substitution reactions.
Attachment of the Methylbutylamine Side Chain: The next step involves the attachment of the methylbutylamine side chain to the substituted phenyl ring. This can be done through a nucleophilic substitution reaction.
Formation of the Maleate Salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the maleate part, yielding the free amine.
Substitution: The methoxy and pentylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Industry
Specialty Chemicals: Used in the production of specialty chemicals with specific properties.
Mechanism of Action
The mechanism of action of “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in multiple pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(2-hydroxy-5-methoxyphenyl)-3-methylbutylamine: Lacks the pentylthio group.
N-Methyl-2-(2-hydroxy-4-(pentylthio)phenyl)-3-methylbutylamine: Lacks the methoxy group.
N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-butylamine: Lacks the methyl group on the butylamine side chain.
Uniqueness
The unique combination of hydroxy, methoxy, and pentylthio groups on the phenyl ring, along with the specific structure of the methylbutylamine side chain, distinguishes “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” from other similar compounds. This unique structure may confer specific properties and activities that are not observed in related compounds.
Properties
CAS No. |
129658-16-8 |
|---|---|
Molecular Formula |
C22H35NO6S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-methoxy-2-[3-methyl-1-(methylamino)butan-2-yl]-5-pentylsulfanylphenol |
InChI |
InChI=1S/C18H31NO2S.C4H4O4/c1-6-7-8-9-22-18-11-16(20)14(10-17(18)21-5)15(12-19-4)13(2)3;5-3(6)1-2-4(7)8/h10-11,13,15,19-20H,6-9,12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
PJCSHAYVYYUIGG-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCSC1=C(C=C(C(=C1)O)C(CNC)C(C)C)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCSC1=C(C=C(C(=C1)O)C(CNC)C(C)C)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



